molecular formula C12H15NO B13814098 N-[(E)-4-phenylbut-2-enyl]acetamide

N-[(E)-4-phenylbut-2-enyl]acetamide

Cat. No.: B13814098
M. Wt: 189.25 g/mol
InChI Key: RUYGZXLDCCVYRM-AATRIKPKSA-N
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Description

N-[(E)-4-phenylbut-2-enyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a butenyl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-4-phenylbut-2-enyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-phenylbut-2-en-1-amine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired acetamide.

Another method involves the use of 4-phenylbut-2-en-1-ol, which is first converted to the corresponding amine through reductive amination. The amine is then acylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-4-phenylbut-2-enyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Products may include phenylbutenone or phenylbutenol.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted phenyl derivatives are formed.

Scientific Research Applications

N-[(E)-4-phenylbut-2-enyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-4-phenylbut-2-enyl]acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[(E)-4-phenylbut-2-enyl]acetamide can be compared with other similar compounds such as:

    N-phenylacetamide: Lacks the butenyl chain, making it less versatile in certain reactions.

    N-benzylacetamide: Contains a benzyl group instead of a phenylbutenyl group, leading to different reactivity and applications.

    N-[(E)-4-phenylbut-2-enyl]formamide: Similar structure but with a formamide group instead of an acetamide group, affecting its chemical properties.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-[(E)-4-phenylbut-2-enyl]acetamide

InChI

InChI=1S/C12H15NO/c1-11(14)13-10-6-5-9-12-7-3-2-4-8-12/h2-8H,9-10H2,1H3,(H,13,14)/b6-5+

InChI Key

RUYGZXLDCCVYRM-AATRIKPKSA-N

Isomeric SMILES

CC(=O)NC/C=C/CC1=CC=CC=C1

Canonical SMILES

CC(=O)NCC=CCC1=CC=CC=C1

Origin of Product

United States

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